![molecular formula C9H7FO2 B177403 2-Fluorocinnamic acid CAS No. 18944-77-9](/img/structure/B177403.png)
2-Fluorocinnamic acid
Overview
Description
2-Fluorocinnamic acid is a white to light yellow crystal powder . It is used in the synthesis of acrylamide .
Molecular Structure Analysis
The molecular formula of 2-Fluorocinnamic acid is C9H7FO2 . The structure includes a phenyl group (a benzene ring), a propenoic acid group (a carbon-carbon double bond with a carboxylic acid group), and a fluorine atom attached to the phenyl group .Chemical Reactions Analysis
2-Fluorocinnamic acid has a molecular formula of C9H7FO2 and an average mass of 166.149 Da . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has a density of 1.3±0.1 g/cm3, a boiling point of 281.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Fluorocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 281.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 124.1±20.4 °C . It has a molar refractivity of 43.7±0.3 cm3 and a molar volume of 129.2±3.0 cm3 .Scientific Research Applications
Bioaugmentation in Waste Treatment
2-Fluorocinnamic acid and its derivatives, like 4-fluorocinnamic acid (4-FCA), are significant in bioaugmentation processes. In one study, a rotating biological contactor (RBC) was utilized for treating shock loadings of 4-FCA. Bioaugmentation with a degrading bacterium enabled the RBC to handle intermittent loadings of 4-FCA, but a gradual decline in performance and accumulation of 4-fluorobenzoate (4-FBA) was observed, indicating the complexity and challenges in bioremediation of such compounds (Amorim et al., 2013).
Biotransformation in Industrial Wastewater
The biotransformation of 4-FCA using non-acclimated industrial activated sludge has been studied, revealing the pathways and intermediates involved in the degradation process. This research is crucial for understanding how wastewater treatment plants can effectively process waste streams containing fluorocinnamic acids (dos Santos et al., 2004).
Synthesis Applications
2-Fluorocinnamic acid is used in the synthesis of various compounds. For instance, methyl 4-fluorocinnamate, synthesized from 2-fluorocinnamic acid, finds applications in asymmetric dihydroxylation and aminohydroxylation, crucial for the preparation of chiral medicinal materials (Si, 2004).
Environmental Biodegradation
The isolation of bacterial strains capable of degrading 4-fluorocinnamic acid highlights the potential for environmental biodegradation of such compounds. Strains like Rhodococcus sp. show significant efficiency in degrading high concentrations of 4-FCA (Yu, 2013).
Fluorescent Amino Acids in Biological Studies
2-Fluorocinnamic acid derivatives are utilized in developing fluorescent amino acids, which serve as valuable tools for studying protein structure, dynamics, and interactions in both in vitro and in vivo settings. These fluorophores, introduced into proteins at defined sites, facilitate a range of biochemical and cellular studies (Summerer et al., 2006).
Fluorophores in Imaging and Therapy
The derivatives of 2-fluorocinnamic acid contribute to the development of fluorophores used in molecular imaging and therapy. Their unique photophysical properties enable applications like tracking protein interactions and imaging nanoscopic events in real time with high spatial resolution (He et al., 2018).
Biodegradation Monitoring Techniques
Advanced analytical techniques, including chromatography and mass spectrometry, have been employed to monitor the biodegradation of fluorocinnamic acids. These methods are crucial for understanding the environmental impact and treatment technologies of waste streams containing such compounds (New et al., 2000).
Mechanism of Action
Target of Action
2-Fluorocinnamic acid is a cinnamic acid derivative that is used as an antibiotic . It has been shown to have bacteriostatic activity against a wide range of bacteria, including some strains of Staphylococcus and Streptococcus . .
Mode of Action
The mode of action of 2-Fluorocinnamic acid involves its interaction with the enzyme that synthesizes amide and coumarin derivatives, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the bacteria, leading to its bacteriostatic effect .
Biochemical Pathways
It is known that the compound interferes with the synthesis of amide and coumarin derivatives, which are crucial for various biological processes in bacteria .
Result of Action
The result of the action of 2-Fluorocinnamic acid is the inhibition of bacterial growth, making it effective as a bacteriostatic antibiotic . By inhibiting the enzyme responsible for the synthesis of amide and coumarin derivatives, 2-Fluorocinnamic acid disrupts crucial biological processes in bacteria, leading to its bacteriostatic effect .
Safety and Hazards
2-Fluorocinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid raising dust, and avoid contact with skin and eyes . It is also advised to handle it in accordance with good industrial hygiene and safety procedures .
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDZAFBPDDAMK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075408, DTXSID601274238 | |
Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18944-77-9, 451-69-4, 20595-29-3 | |
Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18944-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, o-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Fluorocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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